molecular formula C16H21ClN2O2S B4620876 4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride

4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride

Cat. No.: B4620876
M. Wt: 340.9 g/mol
InChI Key: BYFNXYKXZZQARC-UHFFFAOYSA-N
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Description

4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride, commonly known as PEA hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 333.88 g/mol. In

Scientific Research Applications

Endothelin Receptor Antagonism

A study has identified biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists, showing potential in inhibiting the pressor effect caused by ET-1 infusion in rats, indicating potential applications in cardiovascular research (N. Murugesan et al., 1998).

Bacteriostatic Effect

Research has shown that certain derivatives of 4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride possess bacteriostatic effects, highlighting their potential use in antimicrobial studies (E. A. Bliss & P. Long, 1937).

Carbonic Anhydrase Inhibition

Compounds incorporating benzenesulfonamide moieties have been identified as highly effective inhibitors of human carbonic anhydrase isoforms, suggesting applications in the treatment of conditions like glaucoma and possibly cancer (A. Nocentini et al., 2016).

Crystal and Molecular Structures

The study of the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride offers insights into their tautomeric forms, aiding in the understanding of their chemical behavior and potential applications in materials science (O. Kovalchukova et al., 2013).

Schiff Bases Synthesis and Biological Potential

The synthesis of novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide has been explored, with findings indicating potential biological activity, including enzyme inhibition and antioxidant properties (N. Kausar et al., 2019).

Corrosion Inhibition

Research has demonstrated the efficacy of certain benzenesulfonamide derivatives in inhibiting the corrosion of mild steel in strong acid environments, suggesting applications in materials protection and engineering (A. Al-amiery et al., 2020).

Photochemical Properties

The photochemical decomposition of sulfamethoxazole, a compound related to this compound, has been studied, revealing insights into its photolability and the formation of various photoproducts, which may inform research in photodegradation and environmental science (Wei Zhou & D. Moore, 1994).

Properties

IUPAC Name

4-[2-(2-phenylethylamino)ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S.ClH/c17-21(19,20)16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14;/h1-9,18H,10-13H2,(H2,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFNXYKXZZQARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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